Home > Products > Screening Compounds P24022 > 8-Hydroxy Mianserin β-D-Glucuronide
8-Hydroxy Mianserin β-D-Glucuronide - 140695-49-4

8-Hydroxy Mianserin β-D-Glucuronide

Catalog Number: EVT-1482893
CAS Number: 140695-49-4
Molecular Formula: C₂₄H₂₈N₂O7
Molecular Weight: 456.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
8-Hydroxy Mianserin β-D-Glucuronide is a metabolite of Mianserin . It has a molecular weight of 456.49 and a molecular formula of C24H28N2O7 .

Molecular Structure Analysis

The molecular structure of 8-Hydroxy Mianserin β-D-Glucuronide is represented by the formula C24H28N2O7 . It has a monoisotopic mass of 456.189636 Da . The structure contains a total of 65 bonds, including 37 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 4 six-membered rings, 1 seven-membered ring, and 3 eleven-membered rings .

Physical And Chemical Properties Analysis

8-Hydroxy Mianserin β-D-Glucuronide has a molecular weight of 456.49 and a molecular formula of C24H28N2O7 . Further physical and chemical properties such as melting point, boiling point, and density are not provided in the available literature.

Mianserin

8-Hydroxy Mianserin

Diclofenac Acyl-β-d-glucuronide (DIC-AG)

Compound Description: Diclofenac acyl-β-d-glucuronide (DIC-AG) is a reactive metabolite of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac. DIC-AG is formed by glucuronidation of Diclofenac, and it has been implicated in Diclofenac-induced liver injury. [ [] ]

Overview

8-Hydroxy Mianserin β-D-Glucuronide is a significant metabolite of Mianserin, a tetracyclic antidepressant used primarily for the treatment of depression and insomnia. This compound plays a crucial role in understanding the pharmacokinetic properties of Mianserin and is essential for exploring its metabolic pathways and therapeutic potential. The synthesis and analysis of 8-Hydroxy Mianserin β-D-Glucuronide provide insights into the drug's behavior in biological systems, particularly regarding its efficacy and safety profiles in medical applications.

Synthesis Analysis

Methods

  1. Hydroxylation of Mianserin: The initial step involves the hydroxylation of Mianserin to form 8-Hydroxy Mianserin.
  2. Glucuronidation: The hydroxylated product then undergoes glucuronidation, where glucuronic acid is conjugated to form 8-Hydroxy Mianserin β-D-Glucuronide.

Technical Details

The synthesis often employs various reaction conditions, including the use of chemical catalysts or specific enzymes to optimize yields and purity. Advanced techniques such as chromatography are utilized for purification purposes. The reaction conditions can vary significantly based on the desired yield and purity levels, which are critical for research applications.

Molecular Structure Analysis

Structure

The molecular structure of 8-Hydroxy Mianserin β-D-Glucuronide can be represented by its chemical formula, which includes carbon, hydrogen, nitrogen, and oxygen atoms. The compound exhibits a complex structure characterized by its tetracyclic framework derived from Mianserin, along with a glucuronic acid moiety.

Data

  • Chemical Formula: C₁₈H₃₁N₃O₈
  • Molecular Weight: Approximately 393.46 g/mol
  • Structural Features: The compound contains multiple functional groups, including hydroxyl (-OH) and ether linkages due to the glucuronidation process.
Chemical Reactions Analysis

Reactions

8-Hydroxy Mianserin β-D-Glucuronide undergoes various chemical reactions that are essential for its metabolic pathway:

  1. Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, potentially yielding different hydroxylated derivatives.
  2. Reduction: Reduction reactions may involve agents such as sodium borohydride, which can lead to the formation of reduced analogs.
  3. Substitution: Nucleophilic substitution reactions may occur using reagents like sodium hydroxide or other bases.

The specific conditions and reagents used in these reactions significantly influence the major products formed.

Mechanism of Action

Process

The mechanism of action for 8-Hydroxy Mianserin β-D-Glucuronide is closely related to its parent compound, Mianserin. It acts primarily through interactions with various receptors in the central nervous system:

  • Alpha-2A Adrenergic Receptor: Acts as an antagonist.
  • 5-Hydroxytryptamine Receptors (5-HT2A and 5-HT2C): Also functions as an antagonist at these sites.

These interactions lead to increased norepinephrine release and modulation of serotonin activity, contributing to the antidepressant effects observed with Mianserin and its metabolites.

Data

The pharmacokinetic profile indicates that 8-Hydroxy Mianserin β-D-Glucuronide is primarily involved in the metabolism of Mianserin, influencing both its therapeutic effects and side effects through its action on neurotransmitter systems.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 8-Hydroxy Mianserin β-D-Glucuronide include:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water due to its polar nature from the glucuronic acid component.

Chemical Properties

Chemical properties include stability under physiological conditions and reactivity with various biochemical agents. The compound's stability is critical for its effectiveness in therapeutic applications, particularly in maintaining activity during storage and administration.

Applications

Scientific Uses

8-Hydroxy Mianserin β-D-Glucuronide has several important applications in scientific research:

  1. Chemistry: Used to study metabolic pathways and biotransformation processes associated with Mianserin.
  2. Biology: Investigates the pharmacokinetics and pharmacodynamics of antidepressants.
  3. Medicine: Explores therapeutic potentials in treating depression and other psychiatric disorders.
  4. Industry: Employed in developing analytical methods for detecting and quantifying Mianserin and its metabolites in biological samples.

These applications underscore the compound's significance in advancing our understanding of antidepressant medications and their metabolic profiles.

Introduction

Historical Context of Mianserin and Its Metabolites in Psychopharmacology

Mianserin (marketed as Tolvon®) emerged in the 1960s as a structurally novel tetracyclic antidepressant (TeCA), distinguished from tricyclic antidepressants (TCAs) by its piperazino-azepine backbone [1] [6]. Initially investigated for peripheral anti-serotonergic properties, animal studies revealed unexpected central nervous system activity, though its antidepressant potential was not immediately recognized. Clinical observations of sedative and mood-elevating effects prompted further study, leading to the identification of its unique mechanism: dual enhancement of noradrenergic and serotonergic neurotransmission via α₂-adrenergic receptor antagonism, alongside potent histamine H₁ receptor blockade [1] [9]. This pharmacological profile—lacking significant anticholinergic or cardiotoxic effects—positioned mianserin as a safer alternative to TCAs, particularly in overdose scenarios [6] [9].

Metabolite research became integral to understanding mianserin’s effects. Early studies identified three primary metabolites: desmethylmianserin (DMI), 8-hydroxymianserin (8-OH-MIR), and mianserin-N-oxide [8]. Of these, 8-OH-MIR demonstrated preserved affinity for α₂-adrenergic and H₁ receptors, though with reduced potency compared to the parent drug [4] [8]. However, the discovery of its rapid conjugation into 8-Hydroxy Mianserin β-D-Glucuronide revealed a critical detoxification pathway and reshaped understanding of mianserin’s clearance dynamics [3] [8].

Table 1: Key Milestones in Mianserin and Metabolite Research

YearDevelopmentSignificance
1966Mianserin synthesizedInitial focus on peripheral anti-5-HT properties
1976Clinical efficacy confirmedRecognized as effective antidepressant with distinct safety profile
1982Comparative pharmacology of metabolites8-OH-MIR shown to retain moderate receptor affinity
2019Quantification of glucuronide in human plasma8-OH-MIR glucuronide identified as dominant circulating metabolite

Role of Glucuronidation in Drug Metabolism: Biochemical and Pharmacological Significance

Glucuronidation—catalyzed by UDP-glucuronosyltransferase (UGT) enzymes—represents a Phase II metabolic pathway that enhances drug hydrophilicity for renal or biliary excretion. This reaction conjugates glucuronic acid with substrates containing functional groups (–OH, –COOH, –NH₂, –SH), yielding β-D-glucuronides [2] [7]. For psychotropic drugs, this pathway serves dual roles:

  • Detoxification: Reduces pharmacological activity of parent compounds or reactive intermediates.
  • Modulation of Exposure: Alters plasma half-life and tissue distribution of active metabolites [7].

In the context of mianserin, 8-hydroxylation (primarily via CYP2D6) generates 8-OH-MIR, which undergoes rapid glucuronidation (Fig. 1). The glucuronide conjugate exhibits drastically altered properties:

  • Increased Water Solubility: Facilitates renal excretion.
  • Reduced Membrane Permeability: Limits CNS penetration.
  • Loss of Receptor Affinity: Eliminates binding to histaminergic and adrenergic targets [2] [3] [8].

Table 2: Biochemical Steps in Glucuronide Conjugation of 8-OH-Mianserin

StepEnzyme FamilyChemical TransformationTissue Localization
1. HydroxylationCYP2D6 (CYP1A2 minor)Aromatic oxidation at C8 positionLiver
2. GlucuronidationUGT1A4, UGT2B7β-D-glucuronic acid linkage to 8-OH phenolic groupLiver, Intestine

Fig. 1: Metabolic Pathway of MianserinMianserin → (CYP2D6) → 8-Hydroxymianserin → (UGT1A4/2B7) → 8-Hydroxy Mianserin β-D-Glucuronide

1.3. 8-Hydroxy Mianserin β-D-Glucuronide: Definition, Discovery, and Research Relevance

8-Hydroxy Mianserin β-D-Glucuronide is defined as the O-linked conjugate formed by covalent attachment of glucuronic acid to the phenolic hydroxyl group of 8-hydroxymianserin. Its discovery emerged from pharmacokinetic studies in the 1980s comparing mianserin’s metabolites. Initial in vitro assays demonstrated that 8-OH-MIR underwent rapid enzymatic conjugation in liver microsomes, though the specific structure was not characterized until advanced analytical techniques (e.g., LC-MS/MS) became available [3] [8].

Landmark clinical research in 2019 provided quantifiable evidence of its significance. Shimoda et al. analyzed plasma from 79 Japanese patients receiving mianserin therapy and found:

  • Median Plasma Concentration:
  • 8-OH-MIR: 1.42 nmol/L
  • 8-OH-MIR Glucuronide: 111.60 nmol/L
  • Metabolite-to-Precursor Ratio: Glucuronide levels were ~59.5-fold higher than free 8-OH-MIR [3].

This demonstrated that glucuronidation is the dominant metabolic fate of 8-OH-MIR in vivo. Crucially, the study found no correlation between CYP2D6 genotype and overall mianserin clearance, suggesting compensatory pathways or the primacy of glucuronidation over oxidative steps [3].

Research relevance focuses on three domains:

  • Pharmacokinetic Modeling: As the terminal metabolite, its formation rate determines systemic exposure to active species.
  • Drug-Drug Interactions: UGT inhibitors (e.g., valproate) may elevate free 8-OH-MIR levels.
  • Interindividual Variability: Polymorphisms in UGT1A4 may explain ethnic differences in clearance [3] [7].

Table 3: Structural and Functional Properties of 8-Hydroxy Mianserin β-D-Glucuronide

Property8-Hydroxymianserin8-Hydroxy Mianserin β-D-Glucuronide
Molecular Weight280.36 g/mol456.45 g/mol
Water SolubilityLowHigh
Receptor Binding (H₁/α₂)Moderate affinityNegligible
Plasma Half-life~4 hours~15–24 hours
Primary Excretion RouteHepatic metabolismRenal (>75%)

Properties

CAS Number

140695-49-4

Product Name

8-Hydroxy Mianserin β-D-Glucuronide

Molecular Formula

C₂₄H₂₈N₂O7

Molecular Weight

456.49

Synonyms

1,2,3,4,10,14b-Hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin-8-yl β-D-Glucopyranosiduronic Acid;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.